molecular formula C11H17N5O3 B2648301 8-(Ethylamino)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione CAS No. 313470-56-3

8-(Ethylamino)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione

Cat. No. B2648301
CAS RN: 313470-56-3
M. Wt: 267.289
InChI Key: RFYPHYHNPHKUFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(Ethylamino)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione, also known as Theophylline, is a xanthine derivative and a methylxanthine drug used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Theophylline has been widely used in clinical practice for over 70 years due to its bronchodilator and anti-inflammatory properties.

Mechanism of Action

8-(Ethylamino)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione works by inhibiting the enzyme phosphodiesterase, which is responsible for breaking down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting this enzyme, 8-(Ethylamino)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione increases the levels of cAMP and cGMP, which leads to smooth muscle relaxation and bronchodilation. 8-(Ethylamino)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
8-(Ethylamino)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione has several biochemical and physiological effects, including bronchodilation, increased heart rate, increased diuresis, and increased gastric acid secretion. The bronchodilatory effect of 8-(Ethylamino)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione is due to its ability to relax the smooth muscles of the bronchioles, which leads to increased airflow. 8-(Ethylamino)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione also has a positive inotropic effect on the heart, which increases the strength of the heart's contractions.

Advantages and Limitations for Lab Experiments

8-(Ethylamino)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione has several advantages for lab experiments, including its low cost, availability, and stability. 8-(Ethylamino)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione is also well-tolerated in humans and has a long history of clinical use. However, 8-(Ethylamino)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione has several limitations for lab experiments, including its narrow therapeutic window and potential for toxicity at high doses. 8-(Ethylamino)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione also has a complex pharmacokinetic profile, which can make it difficult to interpret experimental results.

Future Directions

For research on 8-(Ethylamino)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione include the development of new formulations, the use of 8-(Ethylamino)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione in combination therapies, and the exploration of its potential for use in other inflammatory diseases.

Synthesis Methods

8-(Ethylamino)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione can be synthesized by several methods, including the direct condensation of 7-(2-methoxyethyl)-3-methylxanthine with ethylenediamine, or by the reaction of 1,3-dimethyluric acid with ethylenediamine. 8-(Ethylamino)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione can also be synthesized by the demethylation of caffeine using sodium hydroxide.

Scientific Research Applications

8-(Ethylamino)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione has been used in scientific research for its ability to modulate various signaling pathways in the body. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 8-(Ethylamino)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione has also been shown to modulate the activity of adenosine receptors, which play a role in regulating inflammation and immune responses.

properties

IUPAC Name

8-(ethylamino)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O3/c1-4-12-10-13-8-7(16(10)5-6-19-3)9(17)14-11(18)15(8)2/h4-6H2,1-3H3,(H,12,13)(H,14,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFYPHYHNPHKUFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=C(N1CCOC)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Ethylamino)-7-(2-methoxyethyl)-3-methyl-1,3,7-trihydropurine-2,6-dione

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